alpha-Methyl-N-(2-piperidin-2-ylethyl)-m-trifluoromethylphenethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Methyl-N-(2-piperidin-2-ylethyl)-m-trifluoromethylphenethylamine is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group attached to a phenethylamine backbone, which is further modified with a piperidine ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl-N-(2-piperidin-2-ylethyl)-m-trifluoromethylphenethylamine typically involves multi-step organic reactions. The process begins with the preparation of the phenethylamine backbone, followed by the introduction of the trifluoromethyl group and the piperidine ring. Common reagents used in these reactions include trifluoromethylating agents, piperidine derivatives, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, often employing continuous flow chemistry and automated systems for precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Alpha-Methyl-N-(2-piperidin-2-ylethyl)-m-trifluoromethylphenethylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The trifluoromethyl and piperidine groups can participate in substitution reactions, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phenethylamine derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.
Scientific Research Applications
Alpha-Methyl-N-(2-piperidin-2-ylethyl)-m-trifluoromethylphenethylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of alpha-Methyl-N-(2-piperidin-2-ylethyl)-m-trifluoromethylphenethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine Derivatives: Compounds with similar phenethylamine backbones but different functional groups.
Trifluoromethyl Compounds: Molecules featuring the trifluoromethyl group, which imparts unique chemical properties.
Piperidine Derivatives: Compounds containing the piperidine ring, known for their diverse biological activities.
Uniqueness
Alpha-Methyl-N-(2-piperidin-2-ylethyl)-m-trifluoromethylphenethylamine is unique due to the combination of its trifluoromethyl group, phenethylamine backbone, and piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
73758-31-3 |
---|---|
Molecular Formula |
C17H25F3N2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-[1-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperidin-2-yl]ethanamine |
InChI |
InChI=1S/C17H25F3N2/c1-13(22-10-3-2-7-16(22)8-9-21)11-14-5-4-6-15(12-14)17(18,19)20/h4-6,12-13,16H,2-3,7-11,21H2,1H3 |
InChI Key |
JOQHLKIYNKCXRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)N2CCCCC2CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.